Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with the molecular formula C15H18N2O4 . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with ethanol in the presence of a catalyst can yield the desired ethyl ester . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive binding or allosteric modulation . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the naphthyridine ring.
Ethyl 4-methyl-2-oxo-1-cyclohexanecarboxylate: Although structurally different, this compound undergoes similar types of chemical reactions and can be used in analogous synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h6-7,18H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAACIXXTYXEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)C)C(=C(C1=O)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716349 | |
Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76336-00-0 | |
Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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